4-Chloro-a-methyl-L-phenylalanine
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Overview
Description
4-Chloro-a-methyl-L-phenylalanine is a derivative of the amino acid phenylalanine, where a chlorine atom is substituted at the para position of the phenyl ring and a methyl group is attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-a-methyl-L-phenylalanine typically involves the chlorination of a-methyl-L-phenylalanine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the a-methyl-L-phenylalanine is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the chlorination process, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-a-methyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Aqueous sodium hydroxide or amine solutions under reflux conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
4-Chloro-a-methyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its effects on enzyme activity and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter levels.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-a-methyl-L-phenylalanine involves its interaction with specific enzymes and receptors in biological systems. For example, it can inhibit the activity of aromatic L-amino acid decarboxylase (AADC), an enzyme involved in the conversion of L-DOPA to dopamine. This inhibition can lead to altered levels of neurotransmitters such as dopamine and serotonin, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-DL-phenylalanine
- 4-Chloro-L-phenylalanine
- 4-Chloro-DL-phenylalanine methyl ester hydrochloride
Uniqueness
4-Chloro-a-methyl-L-phenylalanine is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in biochemical assays, making it valuable for specific research applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-chlorophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPYXMQYUYFSFC-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)Cl)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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